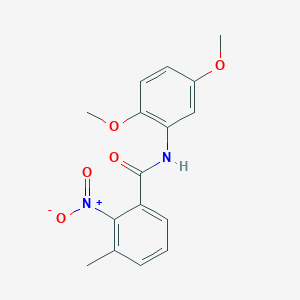![molecular formula C14H14N2O2S B5699926 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid, also known as Pyrithione, is a chemical compound that has been used for several decades in the field of biomedical research. Pyrithione is a member of the pyridine family and is known for its anti-fungal and anti-bacterial properties. In recent years, Pyrithione has gained significant attention due to its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is not fully understood. However, it is believed that 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid exerts its effects by inhibiting the activity of various enzymes involved in the growth and survival of cancer cells. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid also has anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to have several biochemical and physiological effects. In cancer research, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are the hallmark proteins of Alzheimer's disease and Parkinson's disease, respectively. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the advantages of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is its well-established synthesis method, which allows for easy production of the compound for research purposes. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been extensively studied for its potential application in the treatment of various diseases, which makes it a promising candidate for further research. However, one of the limitations of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is its potential toxicity, which may limit its application in clinical settings.
将来の方向性
There are several future directions for 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid research. One area of research is the potential application of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is the development of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential therapeutic effects in the treatment of various diseases.
Conclusion:
In conclusion, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in the field of biomedical research due to its potential application in the treatment of various diseases. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been extensively studied for its anti-fungal and anti-bacterial properties, as well as its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. While 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has several advantages for research purposes, its potential toxicity may limit its application in clinical settings. Future research is needed to fully understand the mechanism of action of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential therapeutic effects in the treatment of various diseases.
合成法
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid can be synthesized through a multi-step process involving the reaction of 2-mercaptopyridine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is then oxidized to form 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid. The synthesis method of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is well-established and has been used in several research studies.
科学的研究の応用
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been extensively studied for its potential application in the treatment of various diseases. In cancer research, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. In preclinical studies, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are the hallmark proteins of Alzheimer's disease and Parkinson's disease, respectively. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been studied for its anti-inflammatory and anti-oxidant properties.
特性
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-6-10(2)16-14(15-9)19-8-11-4-3-5-12(7-11)13(17)18/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPUELARDQEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)
